1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives involves multi-component cyclocondensation reactions, utilizing catalysts to enhance reaction efficiency and yield. Notable studies include the synthesis of piperazine derivatives achieved through cyclo condensation of various starting materials in the presence of catalysts, demonstrating the versatility and efficiency of synthetic strategies for producing complex piperazine structures (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been elucidated using various spectroscopic methods. The compound's structural complexity, including the configuration of its piperazine ring and substituent groups, plays a crucial role in its chemical behavior and potential applications. For instance, the study on "4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide" detailed the conformation and dihedral angles within the molecule, highlighting the importance of structural analysis in understanding compound properties (Loh et al., 2010).
Chemical Reactions and Properties
Piperazine compounds participate in a variety of chemical reactions, including cycloadditions and condensation reactions, which allow for the modification and functionalization of their structures. These reactions are pivotal in the synthesis of novel derivatives with potential biological activities. For example, the cycloaddition of nitrile imines to resin-bound enamines leading to pyrazole derivatives showcases the reactivity and versatility of piperazine-based compounds in chemical synthesis (Donohue, Pallich, & McCarthy, 2001).
Scientific Research Applications
Therapeutic and Diagnostic Applications in Oncology
Compounds structurally related to 1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine, specifically analogues of σ receptor ligand PB28, have been explored for their potential therapeutic and diagnostic applications in oncology. These analogues are designed with reduced lipophilicity to improve their utility, demonstrating moderate to significant affinities for σ receptors and minimal antiproliferative activity, highlighting their potential in cancer treatment and imaging (Abate et al., 2011).
Targeted Therapy for Triple-Negative Breast Cancer
Novel pyrazole-s-triazine derivatives have been synthesized and evaluated for their efficacy in targeted therapy against triple-negative breast cancer cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR signaling cascades. These compounds exhibit potent inhibitory activities, with some showing significant cytotoxicity against cancer cell lines, underlining their potential in developing new treatments for aggressive cancer types (Shawish et al., 2022).
Antibacterial and Biofilm Inhibition
Research on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has uncovered potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. These compounds have shown significant inhibitory activity against MRSA and VRE strains and biofilm inhibition superior to reference drugs like Ciprofloxacin, suggesting their potential as new antibacterial agents (Mekky & Sanad, 2020).
Piperazine Synthesis and Pharmaceutical Relevance
The synthesis and functionalization of piperazine, a core structure in many pharmaceuticals, have seen significant advances. Piperazine stands as a crucial N-heterocycle in small-molecule pharmaceuticals, with recent methodologies focusing on preparing carbon-substituted piperazines. This highlights the ongoing interest and importance of piperazine derivatives in drug development and therapeutic applications (Gettys et al., 2017).
properties
IUPAC Name |
cyclohexyl-[4-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-4-25-19(15-18(22-25)14-16(2)3)21(27)24-12-10-23(11-13-24)20(26)17-8-6-5-7-9-17/h15-17H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFGEPBACBZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.